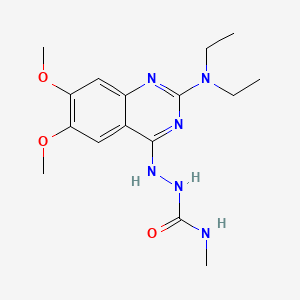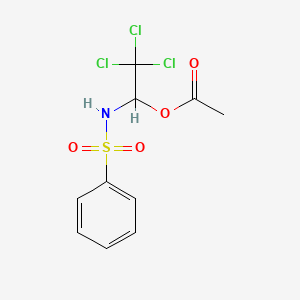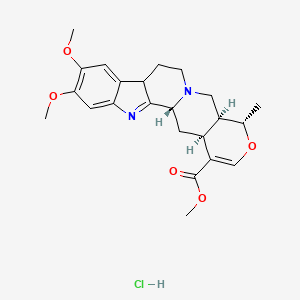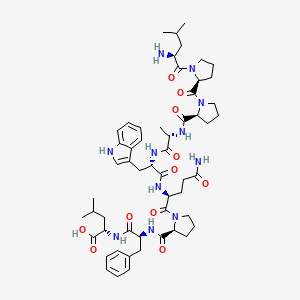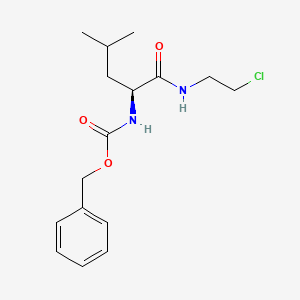
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a chloroethyl group, and a phenylmethyl ester group. The stereochemistry of the compound is denoted by the (S)- configuration, indicating its specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- typically involves multiple steps. One common approach is the reaction of 2-chloroethylamine with a suitable isocyanate to form the corresponding carbamate. This intermediate is then reacted with 3-methylbutylamine under controlled conditions to yield the desired product. The final step involves esterification with phenylmethanol to obtain the phenylmethyl ester derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the synthesis process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
科学研究应用
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The carbamate moiety can also participate in reversible binding with active sites of enzymes, modulating their function.
相似化合物的比较
Similar Compounds
Carbamic acid, 2-chloroethyl ester: Similar in structure but lacks the 3-methylbutyl and phenylmethyl ester groups.
Methyl (2-((2-chloroethyl)aminocarbonyl)phenyl)carbamate: Contains a similar chloroethyl group but differs in the ester and amine substituents.
Uniqueness
Carbamic acid, (1-(((2-chloroethyl)amino)carbonyl)-3-methylbutyl)-, phenylmethyl ester, (S)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
83510-60-5 |
|---|---|
分子式 |
C16H23ClN2O3 |
分子量 |
326.82 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-(2-chloroethylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C16H23ClN2O3/c1-12(2)10-14(15(20)18-9-8-17)19-16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,20)(H,19,21)/t14-/m0/s1 |
InChI 键 |
QRTZGSGKEWWPRU-AWEZNQCLSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)NCCCl)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(C)CC(C(=O)NCCCl)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


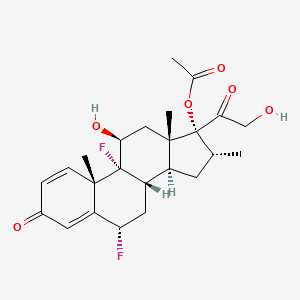
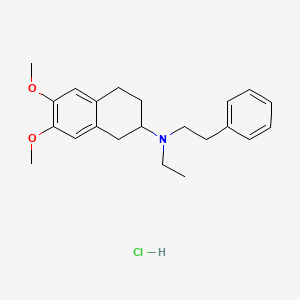
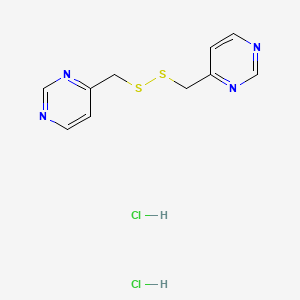
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone](/img/structure/B12777930.png)



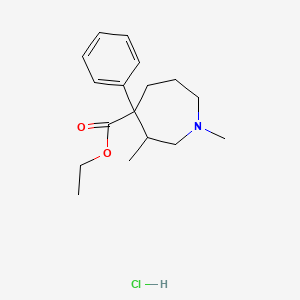
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)

